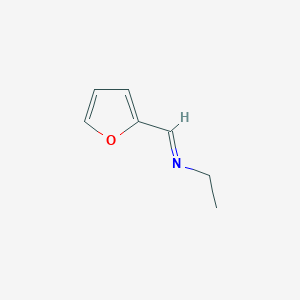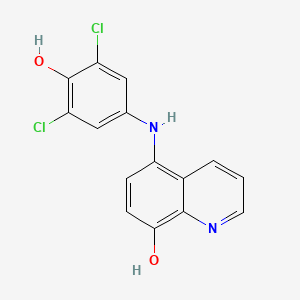
5-(3,5-Dichloro-4-hydroxyanilino)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol is a quinoline derivative with significant biological and chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
The synthesis of 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with 8-hydroxyquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives with potential therapeutic applications.
Biology: The compound has been studied for its antimicrobial and antimalarial properties, making it a candidate for developing new drugs.
Industry: It is used in the synthesis of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol involves its interaction with specific molecular targets. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar compounds to 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-2,4-dione: Exhibits various biological activities, including antimicrobial and anticancer properties.
8-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and industrial chemicals.
What sets 5-((3,5-Dichloro-4-hydroxyphenyl)amino)quinolin-8-ol apart is its unique combination of chloro and hydroxy substituents, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
141497-47-4 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
5-(3,5-dichloro-4-hydroxyanilino)quinolin-8-ol |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-6-8(7-11(17)15(10)21)19-12-3-4-13(20)14-9(12)2-1-5-18-14/h1-7,19-21H |
Clave InChI |
XAUBSGCHXVPZNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)NC3=CC(=C(C(=C3)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




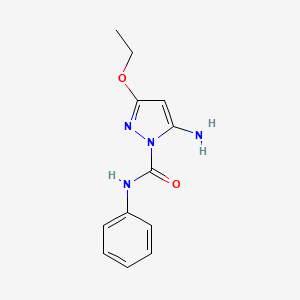
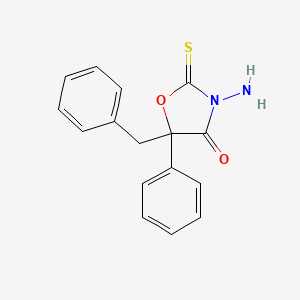
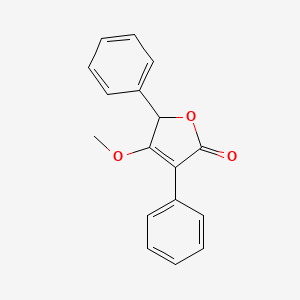
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
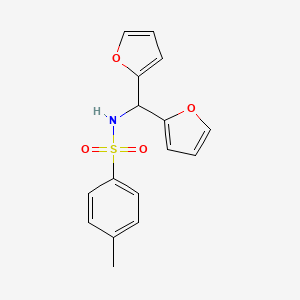
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
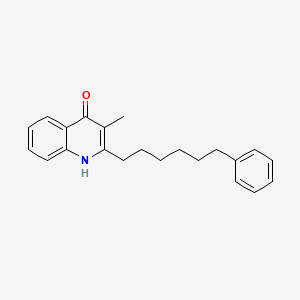
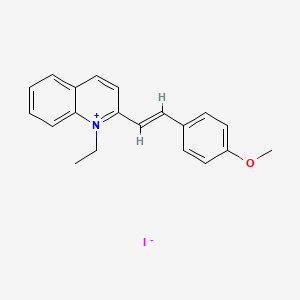

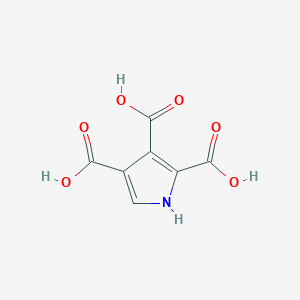
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
